molecular formula C15H15N3S B131741 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine CAS No. 143361-89-1

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine

Cat. No.: B131741
CAS No.: 143361-89-1
M. Wt: 269.4 g/mol
InChI Key: GEDRCOPDWFLKTQ-UHFFFAOYSA-N
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Description

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a complex organic compound that features a benzimidazole moiety fused with a tetrahydrobenzo[b]thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is unique due to its fused benzimidazole and tetrahydrobenzo[b]thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-14-13(9-5-1-4-8-12(9)19-14)15-17-10-6-2-3-7-11(10)18-15/h2-3,6-7H,1,4-5,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRCOPDWFLKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367863
Record name 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143361-89-1
Record name 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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